N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-22(20,16-4-2-1-3-5-16)17-14-6-8-15(9-7-14)18-10-12-21-13-11-18/h1-9,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORAWSPNPRDOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-(morpholin-4-yl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. After the reaction is complete, the product is isolated through filtration, washed, and dried to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Anticancer Activity
N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide and its derivatives have been investigated for their anticancer properties. Notably, compounds derived from this structure have shown promising results against breast cancer cell lines.
- Mechanism of Action : A study highlighted that certain derivatives exhibited significant inhibitory effects against triple-negative breast cancer cells (MDA-MB-231) and other breast cancer lines (MCF-7). The compounds demonstrated selective toxicity, with selectivity ratios ranging from 5.5 to 17.5 times compared to normal breast cells .
- Induction of Apoptosis : One notable derivative was found to induce apoptosis in MDA-MB-231 cells, evidenced by a substantial increase in annexin V-FITC positive cells, indicating late apoptotic phases .
- Inhibition of Carbonic Anhydrase : The compound also acts as an inhibitor of carbonic anhydrase IX (CA IX), a target for cancer therapy, with IC50 values ranging from 10.93 to 25.06 nM .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various bacterial strains.
- Inhibition Studies : Derivatives have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with one compound demonstrating an 80.69% inhibition rate at a concentration of 50 μg/mL .
- Anti-biofilm Activity : Some derivatives also exhibited potential anti-biofilm activity, which is crucial in treating persistent infections caused by biofilm-forming bacteria .
Progesterone Receptor Antagonism
Research has identified this compound derivatives as potential nonsteroidal progesterone receptor antagonists.
- Clinical Relevance : These compounds may be beneficial in treating conditions like endometriosis and breast cancer by modulating progesterone signaling pathways. The binding affinity for the progesterone receptor was noted to be high, indicating their potential as therapeutic agents .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical strategies that enhance its biological activity.
- Synthetic Methods : Microwave-assisted synthesis has been employed to create derivatives efficiently, optimizing yields and reaction profiles .
- Structural Insights : Molecular docking studies have provided insights into the binding interactions of these compounds with biological targets, aiding in the design of more potent analogs .
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition disrupts the normal functioning of these enzymes, leading to various biological effects. The compound may also interact with cellular receptors and signaling pathways, modulating cellular responses and processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Structural and Electronic Effects
Physicochemical Properties
- Molecular Weight and Lipophilicity : The pyrimidine-containing analog () has a higher molecular weight (533.6 g/mol) and moderate lipophilicity (XLogP3 = 1.1), which may limit blood-brain barrier penetration compared to the parent compound .
- Crystallinity : The oxazole derivative () exhibits strong crystallinity with defined bond angles (e.g., C–S–N = 108.1°) and torsional stability, which is advantageous for formulation .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine ring, which is known for enhancing solubility and biological activity. The sulfonamide group contributes to its potential as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs), which are implicated in numerous physiological processes.
Enzyme Inhibition
Recent studies have highlighted the compound's potent inhibitory effects on carbonic anhydrases, particularly CA IX and CA II.
- Inhibition Potency : The compound exhibited an IC50 value ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, demonstrating a remarkable selectivity for CA IX over CA II .
- Mechanism of Action : Molecular docking studies revealed favorable binding interactions with CA IX, suggesting that the compound could effectively inhibit this enzyme's activity, which is crucial for tumor growth and metastasis .
Anticancer Activity
This compound has shown significant cytotoxic effects against various cancer cell lines:
- Apoptosis Induction : In studies involving MDA-MB-231 breast cancer cells, the compound induced apoptosis with a 22-fold increase in annexin V-FITC positive cells compared to control groups . This indicates its potential as an anticancer agent by promoting programmed cell death.
- Cytotoxicity Assays : The compound demonstrated a broad-spectrum antitumor activity with GI50 values indicating effective inhibition of cell growth across multiple cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties:
- Inhibition of Bacterial Growth : It showed significant antibacterial activity against Staphylococcus aureus with an inhibition percentage of 80.69% at a concentration of 50 μg/mL .
- Anti-Biofilm Activity : Additionally, it exhibited promising anti-biofilm activity against Klebsiella pneumoniae, suggesting its potential use in treating biofilm-associated infections .
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound possesses favorable pharmacokinetic properties. These properties are crucial for determining the viability of the compound as a therapeutic agent.
| Property | Value |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| Blood-Brain Barrier | Permeable |
| Toxicity | Low |
Case Studies
- Case Study on Cancer Treatment : A study involving the treatment of MDA-MB-231 cells with this compound showed significant apoptosis induction and cell cycle arrest at G2/M phase, suggesting its potential role in cancer therapy .
- Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamide were shown to affect perfusion pressure significantly, indicating potential cardiovascular implications .
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide with high purity?
Answer:
The synthesis typically involves a nucleophilic substitution reaction between 4-(morpholin-4-yl)aniline and benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate the formation of the sulfonamide bond. Key considerations include:
- Reagent stoichiometry: A 1:1 molar ratio of amine to sulfonyl chloride is optimal to minimize side products .
- Temperature control: Reactions are often conducted at 0–25°C to prevent decomposition of reactive intermediates .
- Purification: Column chromatography or recrystallization (using ethanol/water mixtures) is employed to isolate the product with >95% purity. Confirmation via thin-layer chromatography (TLC) and H NMR spectroscopy is essential .
Advanced: How can structural modifications to the morpholine or sulfonamide moieties enhance target binding affinity in drug discovery?
Answer:
Modifications to the morpholine ring (e.g., introducing electron-withdrawing groups) or sulfonamide substituents (e.g., halogenation) can improve binding to biological targets like enzymes or receptors. For example:
- Morpholine substitution: Replacing the morpholine oxygen with a sulfur atom increases lipophilicity, potentially enhancing membrane permeability .
- Sulfonamide functionalization: Adding a trifluoromethyl group to the benzene ring improves metabolic stability and binding affinity to adrenergic receptors, as seen in structurally related compounds .
- Methodology: Computational docking studies (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) assays validate modifications by quantifying binding kinetics .
Basic: What spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?
Answer:
- H NMR spectroscopy: Resonances for the morpholine protons (δ 2.5–3.5 ppm) and sulfonamide NH (δ 7.5–8.0 ppm) confirm connectivity .
- X-ray crystallography: Single-crystal analysis provides precise bond lengths and angles, revealing the planar geometry of the sulfonamide group and chair conformation of the morpholine ring .
- Mass spectrometry (HRMS): Molecular ion peaks ([M+H]) validate the molecular formula (e.g., CHNOS) .
Advanced: How can contradictory results in biological activity assays (e.g., IC50_{50}50 variability) be systematically addressed?
Answer:
Contradictions often arise from differences in assay conditions or cellular models. Mitigation strategies include:
- Standardized protocols: Replicate experiments using identical cell lines (e.g., HEPG2 for anticancer studies) and assay buffers .
- Combination studies: Co-administer the compound with adjuvants (e.g., radiation) to assess synergistic effects, as demonstrated in benzenesulfonamide derivatives .
- Data normalization: Use internal controls (e.g., β-galactosidase reporters) to account for variability in cell viability assays .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH stability: The compound is stable in neutral to slightly basic conditions (pH 7–9) but hydrolyzes in strongly acidic (pH < 3) or alkaline (pH > 11) environments, degrading the sulfonamide bond .
- Thermal stability: Decomposition occurs above 150°C, as shown by thermogravimetric analysis (TGA). Storage at −20°C in inert atmospheres (argon) is recommended for long-term stability .
Advanced: What in vivo pharmacokinetic challenges are associated with this compound, and how can they be optimized?
Answer:
- Low bioavailability: The morpholine group increases water solubility, but hepatic first-pass metabolism reduces systemic exposure. Solutions include:
- Half-life extension: PEGylation or encapsulation in liposomes improves circulation time .
Basic: How does the electronic nature of substituents on the benzene ring influence the compound’s reactivity?
Answer:
- Electron-donating groups (e.g., methoxy): Increase electron density at the sulfonamide sulfur, enhancing nucleophilic substitution reactions .
- Electron-withdrawing groups (e.g., nitro): Stabilize the sulfonamide moiety against hydrolysis but reduce solubility .
- Methodology: Hammett plots (σ values) correlate substituent effects with reaction rates in SNAr mechanisms .
Advanced: What computational approaches are effective in predicting off-target interactions for this compound?
Answer:
- Molecular dynamics (MD) simulations: Simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) to assess metabolic pathways .
- Machine learning models: Train classifiers on ChEMBL data to predict toxicity profiles based on structural fingerprints (e.g., Morgan fingerprints) .
- Validation: Confirm predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .
Basic: What safety precautions are required when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential irritant properties .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How can crystallographic data inform polymorph screening for formulation development?
Answer:
- Polymorph identification: X-ray powder diffraction (XRPD) distinguishes crystalline forms (e.g., Form I vs. Form II) .
- Stability correlation: Differential scanning calorimetry (DSC) links polymorphs to melting points and hygroscopicity .
- Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve solubility and compressibility for tablet formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
